molecular formula C6H12Cl2N2O B15299317 Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B15299317
M. Wt: 199.08 g/mol
InChI Key: MEPLQORKIJJNRE-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of 5-methyl-1,3-oxazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:

    Formation of the Intermediate: 5-methyl-1,3-oxazole reacts with formaldehyde to form an intermediate compound.

    Amine Addition: The intermediate then reacts with methylamine to form Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine.

    Salt Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction can produce more saturated heterocycles.

Scientific Research Applications

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
  • (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
  • (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine

Uniqueness

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H12Cl2N2O

Molecular Weight

199.08 g/mol

IUPAC Name

N-methyl-1-(5-methyl-1,3-oxazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H10N2O.2ClH/c1-5-3-8-6(9-5)4-7-2;;/h3,7H,4H2,1-2H3;2*1H

InChI Key

MEPLQORKIJJNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CNC.Cl.Cl

Origin of Product

United States

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